(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is a chiral compound with the chemical formula and a CAS number of 315679-46-0. It is characterized by an amino group, a ketone group, and a dimethoxyphenyl substituent. This compound belongs to the class of amino acids and derivatives, specifically featuring a pentanoic acid backbone with unique functional groups that contribute to its chemical properties and biological activities. The presence of the dimethoxyphenyl moiety enhances its potential for various applications in medicinal chemistry and biochemistry .
The reactivity of (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid can be attributed to its functional groups. Key reactions include:
These reactions are essential for synthesizing derivatives that may exhibit enhanced pharmacological properties.
(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid has shown promising biological activities. It is particularly noted for its potential antiangiogenic and anticancer properties. Studies indicate that similar compounds within this structural class may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The compound's ability to modulate cellular pathways involved in angiogenesis positions it as a candidate for further research in oncology .
The synthesis of (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid typically involves several steps:
These methods ensure high yields and purity necessary for biological testing and application .
The applications of (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid span various fields:
Its unique structure allows for diverse applications in drug design and development.
Interaction studies involving (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid focus on its binding affinity to various biological targets. Notably:
These studies highlight the compound's potential as a therapeutic agent.
Several compounds share structural similarities with (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid | Contains sulfonamide | Noted for antiangiogenic activity |
| 5-Hydroxy-5-(3-fluorophenyl)-4-oxopentanoic acid | Fluorinated phenyl group | Potential neuroprotective effects |
| 5-(3-Iodophenyl)-5-hydroxy-4-oxopentanoic acid | Iodinated phenyl group | Enhanced radiolabeling potential |
These compounds exhibit varying degrees of biological activity and specificity towards different targets, highlighting the uniqueness of (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid in terms of its specific structural features and biological implications .